2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2S2/c1-13-8-14(2)10-18(9-13)26-22(28)21-19(11-15(3)30-21)25-23(26)29-12-20(27)16-4-6-17(24)7-5-16/h4-10,15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBPSOHQYCBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.
Attachment of the 3,5-Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the 3,5-dimethylphenyl group is introduced using a suitable nucleophile, such as 3,5-dimethylphenylmagnesium bromide, in the presence of a catalyst like copper(I) iodide.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane, and catalysts like copper(I) iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidin compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been shown to possess efficacy against various Gram-positive and Gram-negative bacteria. The introduction of halogenated phenyl groups enhances their lipophilicity and antimicrobial potency due to improved membrane penetration and interaction with microbial targets .
Anticancer Potential
There is emerging evidence suggesting that thieno[3,2-d]pyrimidin derivatives may act as anticancer agents. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against resistant strains of bacteria. The results showed a marked reduction in bacterial viability at low concentrations, indicating potential for development into therapeutic agents .
- Anticancer Activity : Another investigation focused on the anticancer effects of similar compounds in various human cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and modulation of key oncogenic pathways .
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces, altering their activity and downstream signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally or functionally related compounds:
Kinase Inhibitors
- Pyrrolidinyl-Acetylenic Thieno[3,2-d]pyrimidines (Compounds 152–157): Structure: 4,6-Disubstituted with pyrrolidinyl-acetylenic groups. Activity: Demonstrated potent EGFR (IC50: 14–90 nM) and ErbB2 inhibition via covalent binding . Comparison: The target compound lacks the acetylenic group but includes a sulfanyl-linked 4-chlorophenyl ketone, which may enable non-covalent interactions or alternative binding modes. The 3,5-dimethylphenyl group at position 3 could enhance hydrophobic interactions in elongated enzyme pockets, similar to optimized carbamate derivatives in this series .
- 4,6-Substituted Thieno[3,2-d]pyrimidines (Compounds 7 and 8): Structure: C-6 substitutions mimicking the C-2 position of Olmutinib (a known EGFR/BTK inhibitor). Activity: Equipotent to Olmutinib against BTK (IC50 < 10 nM) with high selectivity over EGFR .
Enzyme Inhibitors (17β-HSD2/17β-HSD1)
- Thieno[3,2-d]pyrimidin-4-ones 3b and 3d: Structure: Rigidified conformer III with arylthiophene and pyrimidinone groups. Activity: Moderate 17β-HSD2 inhibition (36% at 1 µM for 3b) . Comparison: The target compound’s 3,5-dimethylphenyl group may better occupy the elongated 17β-HSD2 active site compared to inactive "globular" derivatives (e.g., 4a/4b). However, the sulfanyl-4-chlorophenyl ketone could introduce polar interactions detrimental to binding, necessitating optimization .
Antimicrobial Agents
- 3-(4-Chlorophenyl)-6-methyl-2-phenyl-thieno[3,2-d]pyrimidin-4-one (4i): Structure: Simpler substitution pattern with a phenyl group at position 2. Activity: Reduced antimicrobial activity compared to lead compounds (e.g., 4c/4d showed significant activity against B. subtilis and S. aureus) . Comparison: The target compound’s 4-chlorophenyl ketone and sulfanyl linker may improve lipophilicity and membrane penetration, but its bulky 3,5-dimethylphenyl group could hinder diffusion into bacterial cells.
Structural Analogues with Sulfanyl Groups
- 2-Amino-5-[(3-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4-one (2k): Structure: Ethyl group at position 6 and 3-chlorophenylsulfanyl at position 5. Comparison: The target compound’s 4-chlorophenyl ketone introduces an electrophilic carbonyl, which may enable covalent modifications absent in 2k.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. Its complex structure includes multiple functional groups that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C24H19ClN2O3S
- Molecular Weight : 483 g/mol
- CAS Number : 374912-44-4
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound under discussion has shown promising results in several studies.
Antimicrobial Activity
-
Mechanism of Action :
- The presence of the 4-chlorophenyl group is believed to enhance antimicrobial activity by increasing lipophilicity and facilitating cell penetration. Chlorinated compounds often exhibit increased reactivity due to the electron-withdrawing effects of chlorine atoms, which can enhance interactions with microbial targets .
- Activity Against Bacterial Strains :
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-... | S. aureus | 1 |
| 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-... | E. faecium | 16 |
Anticancer Activity
-
Cell Line Studies :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it was found to significantly decrease the viability of Caco-2 cells (39.8% viability compared to control) . This suggests potential as an anticancer agent.
-
Comparative Efficacy :
- When compared to established anticancer drugs, the thieno derivative exhibited enhanced efficacy against certain cancer types, indicating its potential for further development as a therapeutic agent .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the standard synthetic routes for preparing this thieno[3,2-d]pyrimidin-4-one derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Sulfanyl group introduction : Reacting a thiol-containing intermediate with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Substituent modifications : Optimizing temperature (60–80°C) and solvent polarity (DMF or THF) to control regioselectivity and minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (yields: 70–96%) followed by recrystallization for high-purity isolates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2–7.8 ppm) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₄H₂₂ClN₃O₂S₂) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cell-based models : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?
- Target identification : Perform pull-down assays with biotinylated analogs or use affinity chromatography to isolate binding proteins .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) to identify selective inhibition .
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., ATP-binding pockets) using software like AutoDock .
Q. How can structural analogs resolve contradictions in reported biological activity data?
- Substituent variation : Compare analogs with 4-chlorophenyl vs. 3,5-dimethylphenyl groups to assess steric/electronic effects on potency .
- Dose-response analysis : Use Hill slopes to differentiate between specific binding (steep slope) and non-specific aggregation (shallow slope) .
- Meta-analysis : Cross-reference data from analogs in public databases (e.g., PubChem BioAssay) to validate trends .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?
- Dosing regimen : Administer via intraperitoneal (5–20 mg/kg) or oral gavage (10–50 mg/kg) with vehicle controls (e.g., 10% DMSO in saline) .
- Sampling intervals : Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-dose for LC-MS/MS analysis .
- Statistical power : Use ≥6 animals per group to account for biological variability .
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Fragment-based design : Synthesize derivatives with incremental substitutions (e.g., halogenation, alkyl chain elongation) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational modifications .
Q. What computational methods are suitable for predicting metabolic stability?
- In silico metabolism : Use ADMET Predictor or MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation, ester hydrolysis) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
Q. How can stability under varying storage conditions be systematically evaluated?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation products via HPLC .
- Lyophilization : Assess solubility and stability in lyophilized vs. solution forms (e.g., 1 mg/mL in DMSO at −20°C) .
- pH-dependent stability : Test in buffers (pH 1–10) to identify optimal storage conditions .
Q. What advanced techniques resolve contradictions in spectral data interpretation?
Q. How can reproducibility challenges in multi-step synthesis be mitigated?
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation .
- Batch consistency : Standardize solvent drying (e.g., molecular sieves for DMF) and reagent purity (≥95%) .
- Scale-up protocols : Optimize mixing efficiency and heat transfer for reactions >10 g .
Q. What strategies assess synergistic effects with other therapeutic agents?
- Combination index (CI) : Use Chou-Talalay analysis in cell viability assays (CI <1 indicates synergy) .
- Transcriptomics : Profile gene expression changes in combo-treated vs. single-agent cells .
- In vivo efficacy : Co-administer with standard drugs (e.g., paclitaxel) in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
